

Spectroscopic Analysis of p-Toluenesulfonyl Azide: A Technical Guide

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Compound of Interest

Compound Name: *p*-Toluenesulfonyl azide

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This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for **p-Toluenesulfonyl azide** (tosyl azide), a versatile reagent in organic synthesis. The following sections detail the characteristic spectral data, the experimental protocols for their acquisition, and a logical workflow for spectroscopic analysis.

Spectroscopic Data

The empirical formula for **p-Toluenesulfonyl azide** is $C_7H_7N_3O_2S$, with a molecular weight of 197.21 g/mol. Spectroscopic analysis is essential for the verification of its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

1H NMR Spectral Data

The proton NMR spectrum of **p-Toluenesulfonyl azide** exhibits distinct signals corresponding to the aromatic and methyl protons. The data presented below was acquired in deuterated chloroform ($CDCl_3$) on a 400 MHz instrument.^[1]

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
7.85	Doublet	2H	8.3	Ar-H (ortho to SO ₂ N ₃)
7.41	Doublet	2H	8.3	Ar-H (meta to SO ₂ N ₃)
2.49	Singlet	3H	-	-CH ₃

¹³C NMR Spectral Data

The carbon NMR spectrum provides information on the different carbon environments within the molecule. The following data was obtained in deuterated acetone (acetone-d₆) on a 75 MHz instrument.[2]

Chemical Shift (δ) ppm	Assignment
147.52	Quaternary Ar-C (para to SO ₂ N ₃)
136.40	Quaternary Ar-C (ipso to SO ₂ N ₃)
131.39	Ar-CH (meta to SO ₂ N ₃)
128.33	Ar-CH (ortho to SO ₂ N ₃)
21.62	-CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Wavenumber (ν_{\max}) cm^{-1}	Functional Group Assignment
2128	Asymmetric stretch of the azide ($-\text{N}_3$) group
1595	Aromatic C=C stretching
1371	Symmetric stretch of the sulfonyl (SO_2) group
1167	Asymmetric stretch of the sulfonyl (SO_2) group

Experimental Protocols

The following are generalized protocols for the acquisition of NMR and IR spectra of **p-Toluenesulfonyl azide**.

Synthesis of p-Toluenesulfonyl Azide

A common laboratory-scale synthesis involves the reaction of p-toluenesulfonyl chloride with sodium azide.^[1] In a typical procedure, a solution of p-toluenesulfonyl chloride in acetone is added dropwise to a stirred solution of sodium azide in water at 0 °C.^[1] The reaction mixture is then allowed to warm to room temperature and stirred for a couple of hours.^[1] Following the removal of acetone under reduced pressure, the aqueous solution is extracted with a suitable organic solvent, such as dichloromethane.^[1] The combined organic layers are washed with water and brine, dried over an anhydrous salt like magnesium sulfate, and the solvent is evaporated to yield **p-toluenesulfonyl azide**.^[1]

NMR Spectroscopy Protocol

- **Sample Preparation:** A sample of **p-Toluenesulfonyl azide** (typically 5-25 mg for ^1H NMR and 20-100 mg for ^{13}C NMR) is dissolved in an appropriate deuterated solvent (e.g., CDCl_3 or acetone- d_6) in a standard 5 mm NMR tube. The final volume is typically around 0.5-0.7 mL. Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- **Instrument Setup:** The NMR spectrometer (e.g., a Bruker 400 MHz instrument) is tuned and locked onto the deuterium signal of the solvent.^[1] Shimming is performed to optimize the homogeneity of the magnetic field.

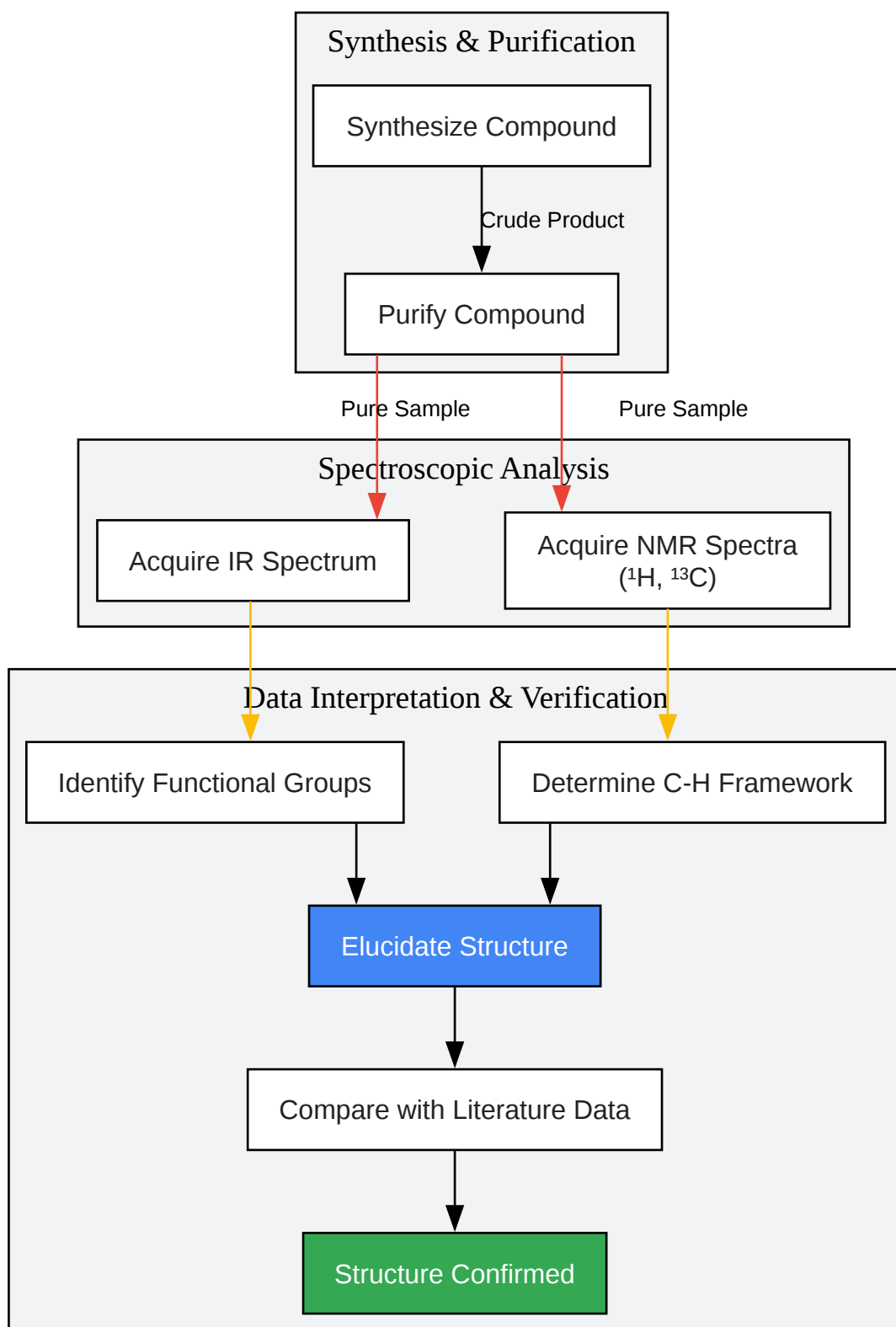
- **Data Acquisition:** For ^1H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ^{13}C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance signal-to-noise.
- **Data Processing:** The acquired FID is subjected to Fourier transformation to generate the NMR spectrum. Phase correction and baseline correction are applied to obtain a clean spectrum. The chemical shifts are then referenced to the internal standard.

IR Spectroscopy Protocol

- **Sample Preparation:** For a liquid sample like **p-Toluenesulfonyl azide**, a neat spectrum can be obtained by placing a thin film of the compound between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used, where a drop of the sample is placed directly on the ATR crystal.[\[1\]](#)
- **Background Spectrum:** A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded. This is necessary to subtract the absorbance of atmospheric CO_2 and water vapor, as well as any instrumental artifacts.
- **Sample Spectrum:** The prepared sample is placed in the spectrometer's sample holder, and the IR spectrum is recorded over a typical range of $4000\text{--}400\text{ cm}^{-1}$.
- **Data Processing:** The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum. Peak positions are then identified and reported in wavenumbers (cm^{-1}).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a chemical compound like **p-Toluenesulfonyl azide**.



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Caption: Workflow for Spectroscopic Analysis.

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References

- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- To cite this document: BenchChem. [Spectroscopic Analysis of p-Toluenesulfonyl Azide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3030667#spectral-data-for-p-toluenesulfonyl-azide-nmr-ir\]](https://www.benchchem.com/product/b3030667#spectral-data-for-p-toluenesulfonyl-azide-nmr-ir)

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